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Compound of Interest

Compound Name: 6-Phenyl-4-pyrimidinol

Cat. No.: B189394 Get Quote

Disclaimer: Extensive searches for experimentally determined spectroscopic data (¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry) for 6-Phenyl-4-pyrimidinol did not yield a complete and

verified dataset within publicly accessible databases and scientific literature. To fulfill the

structural and data presentation requirements of this request, this guide will provide a detailed

analysis of a closely related and well-characterized compound: 6-Methyl-4-phenyl-3,4-

dihydropyrimidin-2(1H)-one. This compound shares key structural motifs with the requested

molecule, offering valuable comparative insights for researchers in the field. All data and

protocols presented herein pertain to 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development,

exhibiting a wide array of biological activities. The structural characterization of these

compounds is paramount for understanding their function and for the development of new

therapeutic agents. This technical guide provides a comprehensive overview of the

spectroscopic data and analytical methodologies for the characterization of 6-Methyl-4-phenyl-

3,4-dihydropyrimidin-2(1H)-one, a compound of significant interest in chemical biology as a

kinesin Eg5 inhibitor. The data is presented in a structured format to facilitate easy reference

and comparison for researchers and scientists.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Methyl-4-phenyl-3,4-

dihydropyrimidin-2(1H)-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25-7.40 m 5H
Aromatic protons

(Phenyl-H)

5.15 d 1H CH-Ph

2.25 s 3H CH₃

1.95 m 2H CH₂

7.7 (broad s) s 1H NH

9.2 (broad s) s 1H NH

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Chemical Shift (δ) ppm Assignment

152.5 C=O

144.2 Aromatic C (quaternary)

128.6 Aromatic CH

127.5 Aromatic CH

126.3 Aromatic CH

100.1 C=C (pyrimidine ring)

59.5 CH-Ph

43.1 CH₂

18.2 CH₃

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Wavenumber (cm⁻¹) Intensity Assignment

3220 Strong, Broad N-H Stretch

3030 Medium Aromatic C-H Stretch

2960 Medium Aliphatic C-H Stretch

1685 Strong C=O Stretch (Amide)

1600, 1490, 1450 Medium-Strong Aromatic C=C Stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

m/z Relative Intensity (%) Assignment

202 100 [M]⁺ (Molecular Ion)

187 60 [M-CH₃]⁺

125 45 [M-C₆H₅]⁺

104 80 [C₆H₅CH=NH]⁺

77 55 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal
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standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with

dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then

recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra are typically obtained using an electron ionization (EI) mass spectrometer. The

sample is introduced into the ion source, where it is vaporized and bombarded with a beam of

high-energy electrons (typically 70 eV). The resulting charged fragments are then separated by

their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of a novel

pyrimidine derivative using the spectroscopic techniques discussed.
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Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and structural elucidation of a novel

compound using multiple spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 6-Phenyl-4-
pyrimidinol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189394#spectroscopic-data-nmr-ir-mass-spec-of-6-
phenyl-4-pyrimidinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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